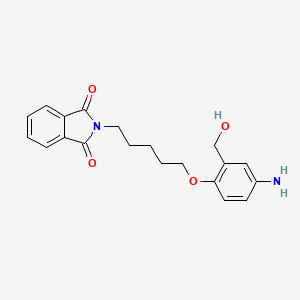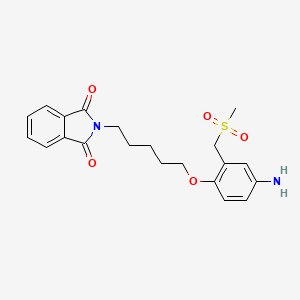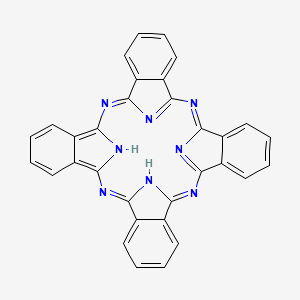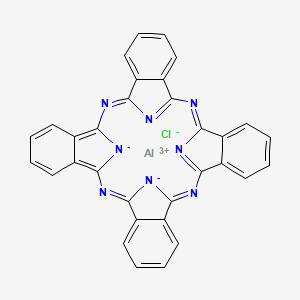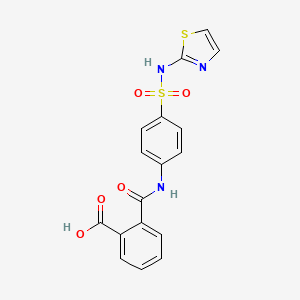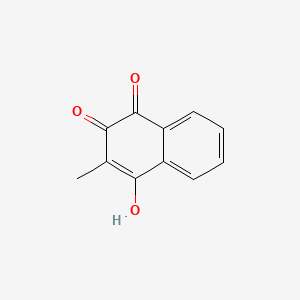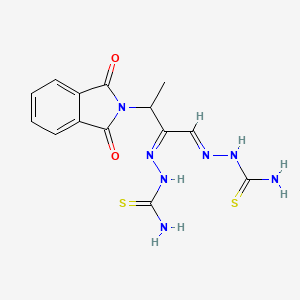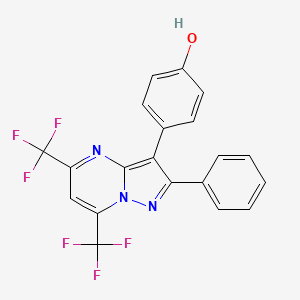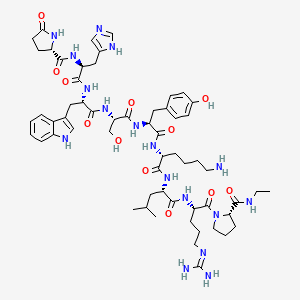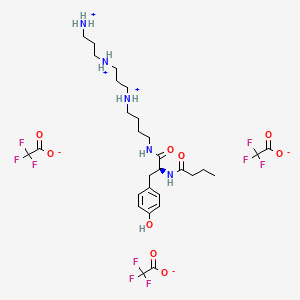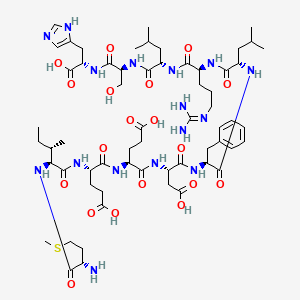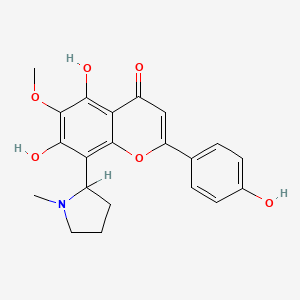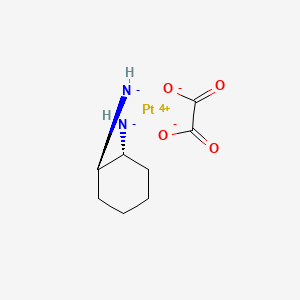
Oxaliplatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxaliplatin is a platinum-based chemotherapy drug used to treat cancer . It is a type of platinum drug and an alkylating agent . It is given along with other medicines (eg, fluorouracil, leucovorin) to treat advanced cancer of the colon or rectum . It is also used to treat severe colon cancer in patients who have had surgery .
Synthesis Analysis
Oxaliplatin has been synthesized for research purposes . The synthesis of oxaliplatin involves the use of the novel oxaliplatin derivative (CFDA-oxPt) featuring 5 (6)-carboxyfluorescein diacetate .
Molecular Structure Analysis
Oxaliplatin features a square planar platinum(II) center . In contrast to other drugs of the platinum-based antineoplastic class of drugs cisplatin and carboplatin, oxaliplatin features the bidentate ligand trans-1,2-diaminocyclohexane in place of the two monodentate ammine ligands .
Chemical Reactions Analysis
Oxaliplatin-induced hypersensitivity reactions (HSRs) are reported in 12% to 24% of patients . Symptoms include rash, urticaria, angioedema, bronchospasm, and rarely hypotension, with potential life-threatening risk .
Physical And Chemical Properties Analysis
Oxaliplatin has a complicated pharmacokinetic profile, with activity against digestive cancers in particular . It has several mechanisms of action, but cancer cells can develop resistance . Its molecular weight is 397.29 .
Wissenschaftliche Forschungsanwendungen
Mechanisms of Action and Pharmacogenetics
Oxaliplatin, a platinum-based chemotherapeutic agent, plays a significant role in the treatment of various cancers, including colorectal, ovarian, and gastric cancers. Its primary mechanism involves DNA synthesis inhibition, primarily through intrastrand cross-links, showing a broad spectrum of antineoplastic activity without cross-resistance with other platinum compounds. Efforts to understand the genetic markers associated with neurotoxicity induced by platinum-based chemotherapy highlight the importance of pharmacogenetics in optimizing therapy and minimizing adverse effects (McWhinney, Goldberg, & McLeod, 2009).
Clinical Efficacy and Application
Clinical studies have demonstrated Oxaliplatin's efficacy in metastatic colorectal cancer, either as monotherapy or in combination with other agents, such as fluorouracil and leucovorin. This combination has shown significant response rates and progression-free survival benefits. Its neoadjuvant use has also enabled surgical resection of previously unresectable liver metastases, highlighting its critical role in colorectal cancer management (Culy, Clemett, & Wiseman, 2000).
Immunogenic Effects and Cellular Interactions
Recent insights into the immunogenic effects of platinum-based chemotherapeutics, including Oxaliplatin, have expanded the understanding of their antitumor mechanisms. These effects involve modulation of the immune system, enhancing the effector immune response, which contributes to their antitumor efficacy. Such studies suggest a complex interaction between the drug and immune modulation, offering new avenues for therapeutic strategies (Hato, Khong, de Vries, & Lesterhuis, 2014).
Advances in Delivery Systems
Research on improving Oxaliplatin's delivery through liposomal formulations and polyethylene glycol modifications aims to enhance its therapeutic index by reducing systemic toxicity and improving drug targeting. These advancements in drug delivery systems underscore the ongoing efforts to optimize Oxaliplatin's clinical applications, making it more effective and tolerable for patients (Yang & Fu, 2014).
Biomarkers for Predictive Efficacy
The exploration of biomarkers, such as the Excision Repair Cross-Complementation Group 1 (ERCC1), is pivotal in predicting Oxaliplatin's efficacy. Understanding the role of ERCC1 in the nucleotide excision repair pathway offers insights into resistance mechanisms and guides personalized treatment approaches for colorectal cancer patients undergoing Oxaliplatin-based chemotherapy (Bohanes, LaBonte, & Lenz, 2011).
Safety And Hazards
Oxaliplatin can cause serious allergic reactions, including allergic reactions that can lead to death . It is a platinum-based medicine . Serious allergic reactions including death can happen in people who take oxaliplatin and who have had previous allergic reactions to platinum-based medicines . Serious allergic reactions can happen within a few minutes of your oxaliplatin infusion or any time during your treatment with oxaliplatin .
Eigenschaften
CAS-Nummer |
61825-94-3 |
|---|---|
Produktname |
Oxaliplatin |
Molekularformel |
C8H14N2O4Pt+2 |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1 |
InChI-Schlüssel |
ZROHGHOFXNOHSO-UHFFFAOYSA-L |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
Kanonische SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
Aussehen |
white solid powder |
Andere CAS-Nummern |
63121-00-6 61825-94-3 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
63121-00-6 (SP-4-2 (trans)) |
Haltbarkeit |
>10 years if stored properly |
Löslichkeit |
Soluble in water at 4 mg/mL and DMSO at 20 mg/mL; slightly soluble in methanol; insoluble in ethanol. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



